molecular formula C6H12ClNO2 B14027122 trans-2-Methyl-pyrrolidine-3-carboxylic acid HCl

trans-2-Methyl-pyrrolidine-3-carboxylic acid HCl

Cat. No.: B14027122
M. Wt: 165.62 g/mol
InChI Key: PRMWNOXWBQBPRP-UYXJWNHNSA-N
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Description

(2S,3R)-2-METHYLPYRROLIDINE-3-CARBOXYLIC ACID HYDROCHLORIDE is a chiral amino acid derivative. This compound is notable for its stereochemistry, which is crucial in various biochemical and pharmaceutical applications. It is often used as a building block in the synthesis of more complex molecules and has significant implications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-METHYLPYRROLIDINE-3-CARBOXYLIC ACID HYDROCHLORIDE typically involves the enantioselective synthesis of its chiral core. One common method includes the use of Fmoc-protected Garner’s aldehyde, followed by a Horner–Wadsworth–Emmons reaction to yield the corresponding enoate. Subsequent diastereoselective 1,4-addition reactions of lithium dialkylcuprates to the enoate produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale enantioselective synthesis techniques. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-METHYLPYRROLIDINE-3-CARBOXYLIC ACID HYDROCHLORIDE undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carboxylic acid group, using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

(2S,3R)-2-METHYLPYRROLIDINE-3-CARBOXYLIC ACID HYDROCHLORIDE has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Plays a role in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential in developing new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which (2S,3R)-2-METHYLPYRROLIDINE-3-CARBOXYLIC ACID HYDROCHLORIDE exerts its effects involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structural configuration and the nature of the target. The pathways involved often include modulation of enzyme activity, binding to receptor sites, and altering the conformation of proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3R)-2-METHYLPYRROLIDINE-3-CARBOXYLIC ACID HYDROCHLORIDE is unique due to its specific stereochemistry, which imparts distinct biological activity and chemical reactivity. This makes it particularly valuable in the synthesis of enantiomerically pure compounds and in studies requiring precise chiral control.

Properties

Molecular Formula

C6H12ClNO2

Molecular Weight

165.62 g/mol

IUPAC Name

(2S,3R)-2-methylpyrrolidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H11NO2.ClH/c1-4-5(6(8)9)2-3-7-4;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5+;/m0./s1

InChI Key

PRMWNOXWBQBPRP-UYXJWNHNSA-N

Isomeric SMILES

C[C@H]1[C@@H](CCN1)C(=O)O.Cl

Canonical SMILES

CC1C(CCN1)C(=O)O.Cl

Origin of Product

United States

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